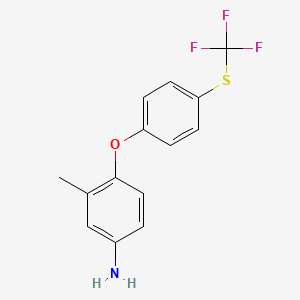
Trifluoraminoether
Descripción general
Descripción
Trifluoraminoether is a fluorinated organic compound that has garnered significant attention due to its unique properties and potential applications in various fields of research and industry. It contains a trifluoromethyl group and an aminoethoxy group, making it a strong electron-withdrawing compound. This compound is known for its stability, lipophilicity, and bioactivity, which are enhanced by the presence of the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoraminoether can be synthesized through several methods, including:
Reaction of CF3Br with KOCH2CH2NH2 or KOCH2CH(Li)Br: This method involves the reaction of bromotrifluoromethane with potassium aminoethoxide or lithium aminoethoxide.
Reaction of CF3I with HOCH2CH2NH2: This method involves the reaction of iodotrifluoromethane with aminoethanol.
Reaction of CF3NO2 with HOCH2CH2NH2: This method involves the reaction of nitrotrifluoromethane with aminoethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reagents are prepared on a large scale, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoraminoether undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Addition: The trifluoromethyl group can participate in electrophilic addition reactions, enhancing the reactivity of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium aminoethoxide and lithium aminoethoxide.
Oxidation: Common oxidizing agents include bromine trifluoride and p-nitrophenylsulfur chlorotetrafluoride.
Electrophilic Addition: Common electrophiles include trifluoromethyl triflate.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are used in pharmaceuticals, agrochemicals, and specialty chemicals .
Aplicaciones Científicas De Investigación
Trifluoraminoether has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of new materials and specialty chemicals.
Biology: Used as a reagent in the synthesis of proteins and other biomolecules.
Medicine: Used in the design and synthesis of pharmaceuticals due to its stability and bioactivity.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trifluoraminoether involves its strong electron-withdrawing properties, which enhance the stability and reactivity of the compound. The trifluoromethyl group increases the lipophilicity and bioactivity of the compound, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .
Comparación Con Compuestos Similares
Trifluoromethoxy Compounds: These compounds contain a trifluoromethoxy group and share similar properties with trifluoraminoether.
Trifluoromethyl Ethers: These compounds contain a trifluoromethyl group and an ether linkage, similar to this compound.
Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and an aminoethoxy group, which enhances its stability, lipophilicity, and bioactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-9-8-10(18)2-7-13(9)19-11-3-5-12(6-4-11)20-14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIWROIAKCJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



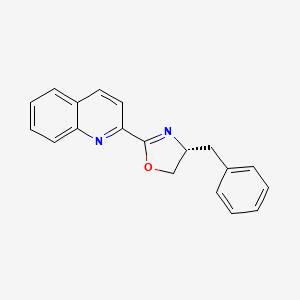
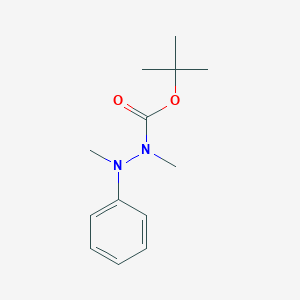
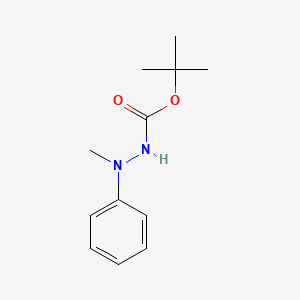

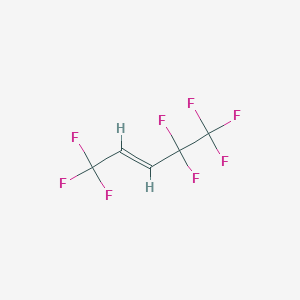
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)

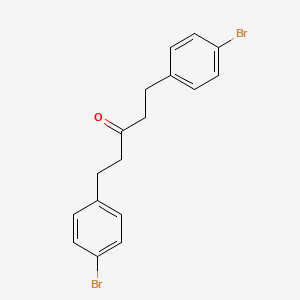
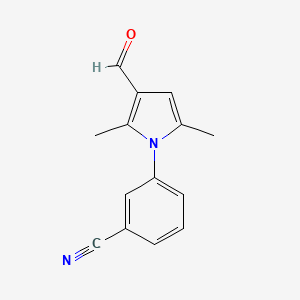
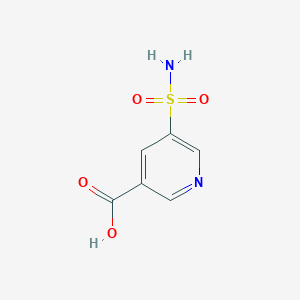
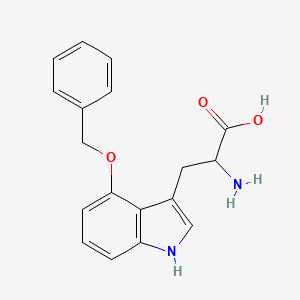
![[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid](/img/structure/B3333038.png)

